(-)-Carvone

Flavor Chemistry Sensory Science Chiral Recognition

(-)-Carvone (CAS 6485-40-1, L-carvone) is the only enantiomer delivering the authentic spearmint organoleptic profile required for chewing gum, toothpaste, confectionery, and oral care formulations. Substitution with racemic or (+)-carvone introduces an undesirable caraway note, diluting sensory identity by ~50%. For botanical insecticide development, (-)-carvone is the exclusive irreversible AChE-inhibiting enantiomer—(+)-carvone lacks this neurotoxic mechanism. Chiral GC verification (>99% ee) is essential for batch-to-batch consistency. Also serves as a chiral-pool synthon for terpene-derived pharmaceutical intermediates.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 6485-40-1
Cat. No. B1668593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Carvone
CAS6485-40-1
Synonyms(-)-Carvone;  L(-)-Carvone;  l-Carvone;  AI3-36200;  EINECS 229-352-5; 
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC1=CCC(CC1=O)C(=C)C
InChIInChI=1S/C10H14O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9H,1,5-6H2,2-3H3/t9-/m1/s1
InChIKeyULDHMXUKGWMISQ-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.31 mg/mL at 25 °C
soluble in propylene glycol and most fixed oils;  insoluble in glycerol;  miscible with alcohol
1 ml in 2 ml 70% alcohol (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Carvone (CAS 6485-40-1) Procurement Guide: Purity, Specifications, and Industrial Sourcing


(-)-Carvone (CAS 6485-40-1), also known as L-carvone or (R)-(-)-carvone, is a monocyclic monoterpene ketone with the molecular formula C10H14O and a molecular weight of 150.22 g/mol [1]. It is characterized by a specific optical rotation [α]D of approximately -57° to -62° (neat), a boiling point of 227–230 °C at 760 mmHg, a density of 0.956–0.960 g/mL at 20–25 °C, and a refractive index (n20/D) of 1.495–1.501 [2]. This enantiomer is the principal odor constituent of spearmint oil (Mentha spicata) and is industrially produced via isolation from natural sources or by stereoselective synthesis from limonene [3].

Why Generic 'Carvone' Substitution Fails: Enantiomer-Specific Sensory and Biological Activity in (-)-Carvone (CAS 6485-40-1)


Procuring 'carvone' without stereochemical specification introduces significant risk of functional failure in applications dependent on chiral recognition. (-)-Carvone and its enantiomer, (+)-carvone, possess identical achiral physical properties—such as boiling point (227–230 °C) and density (0.960 g/mL)—rendering them indistinguishable by standard GC or HPLC methods not employing a chiral stationary phase [1]. However, their interactions with biological receptors are divergent: (-)-carvone exhibits a spearmint-like odor profile, whereas (+)-carvone is characterized by a caraway-like odor, as established through sensory panel testing with 21–26 participants [2]. Furthermore, (-)-carvone acts as an irreversible acetylcholinesterase (AChE) inhibitor with insect neurotoxin activity, while (+)-carvone lacks this specific mode of action, instead demonstrating different bioactivities such as superoxide dismutase (SOD) modulation . Substitution with racemic carvone would therefore dilute the desired sensory and biological effects by approximately 50%, a critical consideration for formulations requiring precise organoleptic or pesticidal performance.

(-)-Carvone (CAS 6485-40-1) Differentiated Performance Evidence: Direct Quantitative Comparisons vs. (+)-Carvone and In-Class Monoterpenes


Enantiomer-Specific Odor Quality and Sensory Threshold: (-)-Carvone vs. (+)-Carvone

A direct head-to-head sensory panel study involving 21–26 trained assessors characterized the odor of (+)-carvone as caraway-like and (-)-carvone as spearmint-like with high statistical significance (p < 0.01). The study further determined sensory detection thresholds: natural and synthetic (-)-carvone exhibited a detection threshold of approximately 6.7 ppb in water, whereas (+)-carvone demonstrated a threshold of approximately 2.7 ppb, indicating that (-)-carvone is approximately 2.5-fold less potent in terms of threshold concentration but delivers a distinctly different quality [1][2].

Flavor Chemistry Sensory Science Chiral Recognition

Enantiomeric Purity in Natural Sources: (-)-Carvone in Spearmint Oil vs. (+)-Carvone in Caraway Oil

Chiral GC analysis using a Lipodex E (γ-cyclodextrin) stationary phase demonstrated that spearmint oils (Mentha spicata) from multiple sources contain (R)-(-)-carvone with >99% enantiomeric excess (ee). In contrast, caraway seed oil (Carum carvi) and dill herb oil contain (S)-(+)-carvone with similarly high enantiomeric purity (>99% ee). No racemization was detected in any of the analyzed commercial oil samples [1].

Essential Oil Analysis Chiral GC Natural Product Authentication

Acetylcholinesterase (AChE) Inhibition: (-)-Carvone Irreversible Inhibition vs. (+)-Carvone Absence of Activity

(-)-Carvone is characterized as an irreversible acetylcholinesterase (AChE) inhibitor, a mechanism associated with its insect neurotoxin activity. In contrast, (+)-carvone does not share this mechanism; its reported bioactivities include superoxide dismutase (SOD) modulation and reactive oxygen species (ROS) pathway effects, indicating a divergent pharmacological and toxicological profile between the two enantiomers . Direct comparative enzyme inhibition data (IC50 values) are not available in the current literature, necessitating cross-study inference.

Insect Neurotoxicity Enzyme Inhibition Biopesticide Development

Commercial Purity Specifications: (-)-Carvone Assay Range vs. Typical Monoterpene Ketone Standards

Technical-grade (-)-carvone is commercially supplied with an assay specification of 97.0–100.0% by GC, as per typical vendor datasheets. This specification is comparable to or exceeds those for related monoterpene ketones such as menthone and pulegone, which are commonly specified at 90–98% purity for industrial applications .

Quality Control Vendor Specifications Chemical Purity

Synthetic Route Differentiation: (-)-Carvone from d-Limonene via Stereoselective Oxidation

(-)-Carvone can be produced via regio- and stereoselective fungal oxyfunctionalization of limonene using Pleurotus sapidus, which selectively dehydrogenates trans-(-)-carveol to enantiopure R-(-)-carvone. This biotransformation route offers an alternative to chemical synthesis from chiral pool starting materials and can achieve high optical purity under optimized conditions [1]. In contrast, many in-class monoterpenes such as menthol are predominantly produced via chemical hydrogenation routes that yield racemic mixtures requiring costly chiral resolution steps.

Green Chemistry Biotransformation Stereoselective Synthesis

Antifungal Activity: Mentha spicata Oil (69.5% (-)-Carvone) vs. Thymus spp. Oil (Carvacrol/Thymol)

In a comparative study of essential oil antifungal activities, Mentha spicata oil (composed of 69.5% carvone and 21.9% menthone) exhibited strong antifungal effects against tested fungal strains, though its activity was lower than that of Thymus species oils, which are rich in carvacrol and thymol. The commercial fungicide bifonazole, used as a positive control, showed significantly lower antifungal activity than both Mentha and Thymus oils [1].

Antifungal Activity Essential Oil Efficacy Natural Preservatives

(-)-Carvone (CAS 6485-40-1) High-Value Application Scenarios Driven by Differentiated Evidence


Spearmint Flavor and Fragrance Formulation Requiring Enantiomeric Purity

Formulators developing spearmint-flavored products (chewing gum, toothpaste, confectionery, oral care) or spearmint-scented fragrances should source (-)-carvone with verified enantiomeric purity. The sensory evidence demonstrates that (-)-carvone delivers the characteristic spearmint odor profile, while (+)-carvone imparts an undesirable caraway note [1]. Procurement specifications must include chiral GC verification confirming >99% enantiomeric excess to prevent cross-contamination and ensure consistent organoleptic performance [2].

Biopesticide and Insect Repellent Development Targeting Acetylcholinesterase

(-)-Carvone is suitable for development as a botanical insecticide or repellent due to its irreversible acetylcholinesterase (AChE) inhibitory activity . This mechanism is not shared by (+)-carvone, making enantiomeric purity essential for predictable bioefficacy. Potential applications include bird repellents, larval growth inhibitors, and formulations targeting agricultural pests where neurotoxic action is desired .

Natural Antifungal Agent in Food Preservation and Agriculture

Based on demonstrated antifungal activity of carvone-rich Mentha spicata oil against various fungal strains, (-)-carvone can be formulated as a natural antifungal preservative for food products or as a crop protection agent [3]. Its activity profile, while distinct from phenolic monoterpenes like carvacrol, offers a complementary option for integrated pest management strategies where a spearmint-compatible sensory profile is also desirable [3].

Chiral Building Block for Stereoselective Synthesis

(-)-Carvone serves as an enantiomerically pure chiral pool starting material for the synthesis of complex natural products and pharmaceutical intermediates. Its availability in high enantiomeric purity from both natural sources and stereoselective biotransformation routes [4] makes it a valuable synthon for constructing molecules requiring defined stereochemistry at the C4 position of the p-menthane skeleton .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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